molecular formula C13H21NO2S B2885875 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide CAS No. 727696-14-2

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide

Cat. No.: B2885875
CAS No.: 727696-14-2
M. Wt: 255.38
InChI Key: SEYBUGOQKQTZER-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C13H21NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with four methyl groups and a propyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the propylamine group. One common method includes:

    Sulfonation: Tetramethylbenzene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amination: The resulting sulfonyl chloride is then reacted with propylamine to form the sulfonamide.

The reaction conditions generally involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds .

Scientific Research Applications

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its sulfonamide group, which is a common motif in drug design.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or alter receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethylbenzenesulfonamide: Lacks the propyl group, leading to different chemical and biological properties.

    N-propylbenzenesulfonamide: Lacks the methyl groups, affecting its reactivity and interactions.

    2,3,5,6-tetramethyl-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group, leading to variations in its chemical behavior.

Uniqueness

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide is unique due to the combination of its tetramethyl-substituted benzene ring and the propyl sulfonamide group. This structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Biological Activity

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a unique structure that includes a benzene ring substituted with four methyl groups and a propyl group. This compound has gained interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C13H21NO2S
  • Molecular Weight : 253.38 g/mol
  • Structural Characteristics : The presence of the sulfonamide group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific biological molecules. This interaction can inhibit enzyme activity or alter receptor functions, leading to diverse biological effects. The sulfonamide moiety is particularly noted for its role in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives. Although specific data on this compound is limited, related compounds have shown promising results:

  • Minimum Inhibitory Concentrations (MIC) :
    • Against E. coli: MIC 6.72 mg/mL
    • Against S. aureus: MIC 6.63 mg/mL
    • Against P. aeruginosa: MICs of 6.67 and 6.45 mg/mL for different derivatives .

Anti-inflammatory Activity

In vivo studies have demonstrated that related sulfonamide compounds can significantly reduce inflammation. For instance, certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at various time points .

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been explored. Some compounds exhibited comparable activity to Vitamin C in reducing oxidative stress markers .

Study on Anti-inflammatory and Antimicrobial Effects

A comprehensive study evaluated various benzenesulfonamide derivatives for their biological activities. The findings indicated that certain compounds not only inhibited microbial growth but also displayed significant anti-inflammatory effects through mechanisms involving the inhibition of inflammatory mediators .

Evaluation of Structure-Activity Relationship (SAR)

Research on the SAR of related sulfonamides revealed that modifications in the side chains significantly influenced their biological activities. For example, the introduction of different alkyl groups altered the potency against specific microbial strains and inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2,3,5,6-tetramethylbenzenesulfonamideLacks propyl groupModerate antimicrobial
N-propylbenzenesulfonamideLacks methyl groupsLower reactivity
2,3,5,6-tetramethyl-N-ethylbenzenesulfonamideEthyl instead of propylVarying potency

The unique combination of a tetramethyl-substituted benzene ring and a propyl sulfonamide group in this compound contributes to its distinct chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-6-7-14-17(15,16)13-11(4)9(2)8-10(3)12(13)5/h8,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYBUGOQKQTZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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